molecular formula C18H29B B1376316 1-Bromo-3,5-dihexylbenzene CAS No. 1238156-36-9

1-Bromo-3,5-dihexylbenzene

Cat. No. B1376316
CAS RN: 1238156-36-9
M. Wt: 325.3 g/mol
InChI Key: FVTKYSBFHHVYJG-UHFFFAOYSA-N
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Description

1-Bromo-3,5-dihexylbenzene is an organic compound with the molecular formula C18H29Br . It is an important organic intermediate that can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom and two hexyl groups . The exact mass of the molecule is 324.14526 g/mol .


Physical And Chemical Properties Analysis

This compound is a liquid at 20°C . It has a specific gravity of 1.07 and a refractive index of 1.51 . The compound is slightly soluble in water .

Scientific Research Applications

Synthesis and Characterization of Polymers

1-Bromo-3,5-dihexylbenzene plays a pivotal role in the synthesis of specialized polymers through Suzuki coupling reactions. It serves as a key component in creating comb-like polyphenylenes with alternating polystyrene and hexyl side chains, leading to polymers with high solubility in common organic solvents. This process involves the use of 1,4-dibromo-2,5-bis(bromomethyl)benzene and 2,5-dihexylbenzene-1,4-diboronic acid, catalyzed by Pd(PPh3)4, showcasing the versatility of brominated benzene derivatives in polymer chemistry (Cianga & Yagcı, 2002). Similarly, the synthesis of poly(p-phenylene) graft copolymers with polytetrahydrofuran/polystyrene side chains also utilizes a bromobenzene derivative, highlighting its utility in creating complex polymer structures with desirable solubility and thermal properties (Cianga, Hepuzer, & Yagcı, 2002).

Advanced Materials and Photoluminescence

Bromophenols, including derivatives similar to this compound, are synthesized for their potential as inhibitors of critical enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These compounds, such as (E)-4-(3-bromo-4,5-dihydroxyphenyl)but-3-en-2-one, exhibit significant inhibitory activity, highlighting the potential of brominated compounds in biomedical applications (Bayrak, Taslimi, Gülçin, & Menzek, 2017). The antioxidant activity of bromophenols from the marine red alga Rhodomela confervoides also underscores the significance of such compounds in natural product chemistry and potential therapeutic applications (Li, Li, Gloer, & Wang, 2011).

Safety and Hazards

1-Bromo-3,5-dihexylbenzene can cause skin and eye irritation . It’s recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . In case of contact, wash with plenty of water and get medical advice if irritation occurs .

properties

IUPAC Name

1-bromo-3,5-dihexylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29Br/c1-3-5-7-9-11-16-13-17(15-18(19)14-16)12-10-8-6-4-2/h13-15H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTKYSBFHHVYJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC(=CC(=C1)Br)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1238156-36-9
Record name 1-bromo-3,5-dihexylbenzene
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